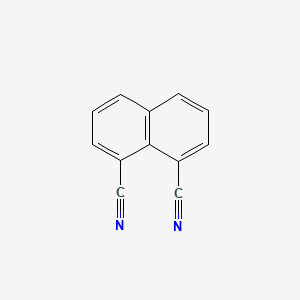

1,8-Dicyanonaphthalene

Description

Contextualization within Cyano-Substituted Naphthalene (B1677914) Derivatives

Naphthalene and its derivatives are fundamental building blocks in organic chemistry, recognized for their roles in various pharmacological and material science applications. bohrium.comsci-hub.se The introduction of cyano groups onto the naphthalene ring system significantly alters its electronic properties. core.ac.uk These groups are strongly electron-withdrawing, which can influence the molecule's reactivity, particularly in nucleophilic substitution reactions. cymitquimica.com

Significance as a Molecular Building Block in Advanced Synthesis

The structure of 1,8-dicyanonaphthalene makes it a valuable precursor in the synthesis of more complex molecular architectures. cymitquimica.com Its reactivity allows it to be a key component in the construction of larger, functional molecules. sci-hub.se For example, it has been used in the synthesis of phthalocyanine (B1677752) analogues, which are large, aromatic macrocycles with applications in pigments and photodynamic therapy. nasa.govnasa.gov The synthesis of these complex structures often involves the cyclotetramerization of phthalonitrile (B49051) precursors, and this compound serves as a critical starting material in this process. rsc.org

Furthermore, derivatives of this compound, such as 4-amino-1,8-dicyanonaphthalene, have been developed as novel fluorophores. researchgate.net These molecules exhibit interesting photophysical properties, including fluorescence enhancement, making them useful as fluorescent switches and sensors. researchgate.netmdpi.com

Overview of Key Research Domains

The unique properties of this compound have led to its investigation across several key research domains:

Materials Science: The rigid and planar structure of this compound, combined with its thermal stability and potential fluorescence, makes it a candidate for the development of organic electronic materials. cymitquimica.comvulcanchem.com Researchers are exploring its use in organic semiconductors and other electronic devices. google.com

Supramolecular Chemistry: The ability of naphthalene-based molecules to self-assemble into ordered structures is a significant area of research. nih.gov The specific interactions of this compound can be harnessed to create complex supramolecular assemblies with potential applications in nanotechnology and molecular recognition. scitechdaily.com

Polymer Chemistry: this compound and its derivatives are being investigated as building blocks for semiconducting polymers. researchgate.net The incorporation of this unit into polymer chains can influence the material's electronic properties and charge transport capabilities.

Interactive Data Table: Physicochemical Properties of Naphthalene Dicarbonitriles

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 5690-48-2 | C12H6N2 | 178.19 | Not Available |

| 1,4-Dicyanonaphthalene | 3029-30-9 | C12H6N2 | 178.19 | 208 |

| 2,3-Dicyanonaphthalene | 22856-30-0 | C12H6N2 | 178.19 | Not Available |

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1,8-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBENBKUMYAUPFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C#N)C(=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465728 | |

| Record name | 1,8-Dicyanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5690-48-2 | |

| Record name | 1,8-Naphthalenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5690-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Dicyanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 1,8 Dicyanonaphthalene

Direct Synthesis Approaches to 1,8-Dicyanonaphthalene

The direct synthesis of this compound primarily involves the introduction of two nitrile groups onto the naphthalene (B1677914) core. Key among these methods is the Sandmeyer reaction, a cornerstone of aromatic chemistry.

Sandmeyer Reaction and Diazotization Routes

The Sandmeyer reaction provides a reliable method for converting aryl amines into aryl halides or cyanides via diazonium salts. wikipedia.orglscollege.ac.inbyjus.com This reaction is a powerful tool for introducing cyano groups into specific positions on an aromatic ring that might be inaccessible through direct substitution methods. organic-chemistry.org The process begins with the diazotization of a primary aromatic amine, followed by displacement of the diazonium group with a nucleophile, such as a cyanide, in the presence of a copper(I) salt catalyst. wikipedia.orgnih.gov

In the context of this compound, the synthesis can be initiated from 1,8-diaminonaphthalene (B57835). wikipedia.orgorgsyn.org This diamine is prepared by the reduction of 1,8-dinitronaphthalene. wikipedia.orgchemicalbook.com The diazotization of 1,8-diaminonaphthalene followed by a Sandmeyer reaction with a cyanide source, such as copper(I) cyanide, leads to the formation of this compound. nasa.govresearchgate.net The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt. lscollege.ac.inbyjus.com

A specific synthetic pathway involves the diazotization of 8-aminonaphthalene-1-carbonitrile to produce this compound. researchgate.net This highlights that the Sandmeyer reaction can be employed sequentially if a suitable amino-cyano naphthalene precursor is available.

Alternative Carbonitrile Formation Strategies

Beyond the classic Sandmeyer reaction, other strategies exist for the formation of the dicyanonaphthalene structure. One significant alternative involves the palladium-catalyzed cyanation of halogenated naphthalene precursors. For instance, 8-bromonaphthalene-1-carbonitrile can be converted to naphthalene-1,8-dicarbonitrile through a palladium-catalyzed cyanation reaction. researchgate.net This method offers an alternative route that avoids the often harsh conditions of the Sandmeyer reaction.

Another approach involves building the dicyanonaphthalene system through cycloaddition reactions. For example, novel methods for the synthesis of 1,4-dialkoxy-5,6,7,8-multisubstituted-2,3-dicyanonaphthalenes have been developed starting from 2,3-dicyanohydroquinone. thieme-connect.comthieme-connect.com This multi-step synthesis involves dibromination, Mitsunobu dialkylation, and a Diels-Alder type cycloaddition followed by reductive deoxygenation. While this produces a substituted dicyanonaphthalene, it demonstrates the utility of building the core structure through annulation.

Synthetic Routes to Substituted this compound Derivatives

The synthesis of substituted 1,8-dicyanonaphthalenes often begins with a pre-functionalized naphthalene core, which is then elaborated to introduce the dicyano functionality.

Derivatization from 1,8-Naphthalic Anhydride (B1165640) and Imide Precursors

1,8-Naphthalic anhydride and its corresponding imides are versatile and readily available starting materials for the synthesis of substituted naphthalene derivatives. mdpi.com These precursors can be functionalized at various positions on the naphthalene ring. For instance, nitration of 1,8-naphthalic anhydride yields 3-nitro-1,8-naphthalic anhydride, which can be further converted to N-substituted imides. mdpi.com

The conversion of the anhydride or imide functionality to dinitriles is a known transformation, although it can be challenging. An attempted synthesis of this compound from naphthalimide was reported to be unsuccessful under the applied conditions, highlighting potential difficulties in this synthetic route. nasa.gov However, the general principle of using these precursors remains valid for accessing a wide range of substituted naphthalenes that can then be converted to dicyano derivatives through other means. For example, halogenated naphthalimides can be synthesized and subsequently used in cyanation reactions. mdpi.com

A variety of substituted N-n-butyl-1,8-naphthalimide derivatives have been synthesized in a three-step reaction, demonstrating the accessibility of diverse substitution patterns on the naphthalimide core. nih.gov

Routes via Halogenated Naphthalene Intermediates

Halogenated naphthalenes are key intermediates in the synthesis of substituted 1,8-dicyanonaphthalenes. A convenient, high-yield, three-step synthesis of 8-halonaphthalene-1-carbonitriles (where the halogen is chlorine, bromine, or iodine) has been developed. researchgate.net This method uses the ring-opening of 1H-naphtho[1,8-de] wikipedia.orgwikipedia.orgCurrent time information in Bangalore, IN.triazine with the corresponding halides as the key step. researchgate.net

These 8-halonaphthalene-1-carbonitriles are direct precursors to substituted 1,8-dicyanonaphthalenes. The halogen atom can be displaced by a cyano group, often through palladium-catalyzed cyanation, as previously mentioned. researchgate.net This provides a regioselective route to asymmetrically substituted dicyanonaphthalenes.

Furthermore, a general protocol for the synthesis of 3,4-dihalogen substituted 1,8-naphthalimides from 1,8-naphthalic anhydride has been established. mdpi.com These dihalogenated compounds are valuable building blocks for further derivatization, including the introduction of cyano groups. The synthesis of substituted naphthalenes can also be achieved through the electrophilic cyclization of arene-containing propargylic alcohols with various halogenating agents. nih.gov

Electron Transfer-Mediated Synthetic Approaches

Electron transfer processes offer another avenue for the synthesis of dicyanonaphthalene derivatives. A notable example is the synthesis of 1,4-dialkoxy-5,6,7,8-multisubstituted-2,3-dicyanonaphthalenes, which involves a reductive deoxygenation step with magnesium metal, an electron transfer process. thieme-connect.comthieme-connect.com

Advanced Precursor Design for Macrocyclic Systems

The strategic design of precursors is fundamental to the synthesis of complex macrocyclic compounds. The choice of starting materials, particularly the arrangement of reactive groups and substituents on an aromatic core, dictates the structure, symmetry, and ultimate properties of the resulting macrocycle. In this context, dicyanonaphthalene isomers serve as critical building blocks for π-extended systems like naphthalocyanines.

This compound as a Precursor to Naphthalocyanines and Analogues

This compound is a key precursor for the synthesis of specific naphthalocyanine (Nc) analogues, which are structurally related to the more common phthalocyanines (Pcs). d-nb.info The cyclotetramerization of dicyano-aromatic compounds is a primary method for forming these macrocycles. core.ac.uk The conversion of this compound into a key diimino intermediate, an essential step for macrocycle formation, can be achieved by bubbling ammonia (B1221849) through a methanol/1,2-dimethoxyethane solution of the compound with a catalytic amount of sodium. nasa.gov

While 2,3-dicyanonaphthalene is more commonly used to produce linearly annulated 2,3-naphthalocyanines, this compound offers a pathway to unique, low-symmetry macrocycles. acs.orgrsc.org Researchers have utilized this compound in mixed condensations with substituted phthalonitriles. acs.org This approach allows for the creation of core-modified hybrid structures, where the naphthalene unit introduces a different size and electronic influence compared to the benzene (B151609) units of the phthalonitrile (B49051) precursors. acs.org This method represents an important strategy for fine-tuning the electronic and optical properties of the final macrocyclic system.

The synthesis of naphthalocyanines from dicyanonaphthalene precursors is typically achieved through cyclotetramerization in a high-boiling solvent, often initiated by a lithium alkoxide base or by using a metal salt which also acts as a template. thieme-connect.comcore.ac.uk

Table 1: Examples of Naphthalocyanine Synthesis from Dicyanonaphthalene Precursors This table presents various synthetic routes to naphthalocyanines, illustrating the typical conditions and resulting yields. Note that these examples use various substituted 2,3-dicyanonaphthalenes, but the principles of cyclotetramerization are analogous for other isomers like this compound.

| Precursor | Reagents & Conditions | Product Type | Yield (%) | Reference |

| 1,4-Diamyloxy-5,6,7,8-multisubstituted-2,3-dicyanonaphthalenes | Li, n-pentanol | Substituted Naphthalocyanines | 20-45% | thieme-connect.comresearchgate.net |

| 3-(Ethylthio)phenyl-substituted naphthalonitrile | Isoamyl alcohol, lithium methoxide, Zn(OAc)₂ | Zinc Naphthalocyaninate | 90% | cyberleninka.ru |

| 6,7-Bis(hexyloxy)-2,3-dicyanonaphthalene | Lithium bis(trimethylsilyl)amide | Substituted Naphthalocyanine | Not specified | acs.org |

| 2,3-Dicyanonaphthalene | BCl₃, 1,2-dichlorobenzene, 180 °C | Chloro-boron subnaphthalocyanine | Not specified | chemrxiv.orgacs.org |

Strategies for Modifying Bay Positions in Macrocycle Synthesis

The "bay positions" of the naphthalene core (the α' positions adjacent to the ring fusion) are a critical target for substitution to control the properties and formation of naphthalocyanine and subnaphthalocyanine macrocycles. acs.orgnih.gov Modifying these positions can introduce steric hindrance, alter electronic characteristics, and direct the outcome of complex cyclization reactions. acs.org

One primary strategy involves the rational design of the dicyanonaphthalene precursor itself. acs.orgnih.gov By introducing bulky groups, such as phenyl substituents, into the bay positions, chemists can establish significant steric hindrance. acs.orgnih.gov This steric barrier disfavors certain orientations during the cyclization process, enabling a more controlled and selective preparation of low-symmetry or hybrid macrocycles. acs.orgacs.org For instance, a 1,4-diphenyl-2,3-dicyanonaphthalene precursor, synthesized via a Diels-Alder reaction between 1,3-diphenylisobenzofuran (B146845) and fumaronitrile (B1194792) followed by acid-promoted cyclization, was designed specifically to enhance selectivity in mixed cyclotrimerizations to form subphthalocyanine-subnaphthalocyanine hybrids. acs.orgnih.gov This approach led to selectivities as high as 72%, a significant improvement over conventional mixed reactions. acs.org

A second strategy involves managing reactions that occur in situ at the bay positions during the macrocycle's formation. chemrxiv.org A notable example is the random chlorination that occurs during the synthesis of boron subnaphthalocyanines (BsubNcs) when using BCl₃ as a template and Lewis acid catalyst. chemrxiv.orgacs.org Researchers have found that the choice of solvent can modulate the extent of this bay-position chlorination. chemrxiv.org Using a chlorine scavenger like p-cymene (B1678584) in the solvent mixture can limit the degree of chlorination, while using a solvent like nitrobenzene, which has limited scavenging properties, can maximize it. chemrxiv.org This allows for the production of BsubNc mixtures with a tunable average number of chlorine atoms at the bay positions, which in turn affects the material's electronic and photophysical properties. chemrxiv.org

Table 2: Solvent-Based Strategy for Controlling Bay-Position Chlorination in BsubNc Synthesis This table details how the reaction solvent influences the average number of chlorine atoms added to the bay positions of the boron subnaphthalocyanine macrocycle.

| Synthetic Route Name | Reaction Solvent | Effect | Avg. Bay-Position Chlorination | Reference |

| p-Cymene Route | 1,2,4-Trichlorobenzene: p-Cymene (4:1) | p-Cymene acts as a chlorine scavenger | 0.18 | chemrxiv.org |

| Literature Route | 1,2-Dichlorobenzene | Intermediate chlorination | 1.21 | chemrxiv.org |

| Nitrobenzene Route | Nitrobenzene | Limited chlorine scavenging properties | 4.17 | chemrxiv.org |

Electronic Structure and Photophysical Phenomena of 1,8 Dicyanonaphthalene

Excited State Generation and Relaxation Pathways

The photophysical behavior of 1,8-dicyanonaphthalene is dictated by the nature of its electronically excited states and the pathways through which they return to the ground state. Upon absorption of light, the molecule is promoted to an excited singlet state, from which several relaxation processes can occur, including fluorescence and non-radiative decay.

Characterization of Singlet and Triplet Excited States

The electronic states of a molecule are defined by the arrangement and spin of its electrons. In the ground state of most molecules, all electrons are in the lowest possible energy levels and their spins are paired. This is known as a singlet state. libretexts.org When a molecule absorbs a photon of appropriate energy, an electron is promoted to a higher energy orbital. If the spin of this excited electron remains paired with the electron in the lower orbital, the molecule is in an excited singlet state. libretexts.org

Alternatively, the spin of the excited electron can become parallel to the spin of the electron in the ground-state orbital, resulting in a triplet state. libretexts.org The transition from a singlet to a triplet state, known as intersystem crossing, is formally forbidden but can occur. libretexts.org Triplet states are generally lower in energy than their corresponding singlet states, a principle known as Hund's rule, though exceptions to this have been observed in some molecules. nih.gov The lowest triplet state (T1) is paramagnetic and can be characterized by techniques such as electron spin resonance spectroscopy. sci-hub.se The energy difference between the lowest excited singlet state (S1) and the lowest triplet state (T1) is a critical parameter that influences the photophysical properties of a molecule. nih.gov

Fluorescence and Non-Radiative Decay Processes

Following excitation to the S1 state, this compound can relax to the ground state through several pathways. One such pathway is fluorescence, which involves the emission of a photon. The rate of this radiative decay is an intrinsic property of the molecule. nih.gov

Exciplex and Excimer Formation Dynamics

In addition to the unimolecular decay processes described above, excited this compound can interact with other molecules in its environment to form excited-state complexes known as exciplexes and excimers.

Intramolecular and Intermolecular Exciplexes

An exciplex, or excited complex, is formed when an excited molecule interacts with a different ground-state molecule. wikipedia.org This interaction is often driven by charge transfer, where the excited molecule acts as either an electron donor or acceptor. The formation of an exciplex can be either intramolecular, occurring within a single molecule containing both donor and acceptor moieties, or intermolecular, between two separate molecules. acs.orgacs.org For instance, dyads containing 1,8-naphthalimide (B145957) (a derivative of naphthalene) and phenothiazine (B1677639) have been shown to form intramolecular exciplexes. acs.org Similarly, intermolecular exciplexes can form between 1,4-dicyanonaphthalene and electron-rich compounds like pentamethylbenzene (B147382) in the vapor phase. oup.com The emission from an exciplex is typically broad and red-shifted compared to the fluorescence of the individual monomer. google.com

Excimer Emission Characteristics

An excimer, or excited dimer, is a special case of an exciplex where an excited molecule forms a complex with a ground-state molecule of the same species. wikipedia.org The formation of excimers is highly dependent on the concentration of the molecule; at low concentrations, the excited monomer is more likely to decay before encountering another monomer. wikipedia.org Excimer emission is characterized by a broad, structureless band that is red-shifted from the monomer fluorescence. wikipedia.org This phenomenon has been observed for 1,8-naphthalimide derivatives, where aggregation in certain solvents leads to the formation of intermolecular excimers with emission around 470 nm. acs.orgresearchgate.netrsc.org

Solvatochromism and Environmental Effects on Photophysics

The photophysical properties of this compound and its derivatives are significantly influenced by the surrounding solvent environment, a phenomenon known as solvatochromism. niscpr.res.in This effect arises from the differential solvation of the ground and excited states of the molecule. niscpr.res.in

Influence of Substituents on Electronic Transitions

The electronic transitions and associated photophysical properties of the this compound core can be systematically tuned by the introduction of various substituent groups. The nature and position of these substituents significantly alter the electronic structure of the molecule, leading to predictable shifts in absorption and emission spectra, as well as changes in fluorescence efficiency.

Detailed research into donor-acceptor (D-A) naphthalonitriles, where the dicyanonaphthalene acts as the acceptor moiety, has provided significant insight into these effects. In a series of γ-disubstituted naphthalonitriles featuring two para-functionalized phenyl moieties, the electronic properties were shown to be highly dependent on the π-donor strength of the substituent on the phenyl ring. beilstein-journals.orgresearchgate.netnih.gov

Furthermore, the specific heteroatom of the donor group can influence luminescence efficiency. Studies show that nitrogen-containing substituents (like NMe2) can result in higher fluorescence quantum yields (ΦF) compared to sulfur-based moieties (like SMe), indicating that N-substituted groups can be more effective at enhancing fluorescence intensity. beilstein-journals.orgresearchgate.netnih.gov

The photophysical properties for a series of γ-substituted diphenylnaphthalonitriles are detailed in the table below.

| Substituent (on phenyl ring) | λmax(abs) [nm] | λmax(em, rt) [nm] | ΦF(rt) | τ [ns] (rt) |

|---|---|---|---|---|

| H | 330 | 421 | 0.56 | 1.56 |

| Me | 332 | 423 | 0.79 | 1.83 |

| t-Bu | 332 | 422 | 0.82 | 1.96 |

| OMe | 350 | 448 | 0.72 | 2.01 |

| SMe | 355 | 522 | 0.08 | 0.67 |

| NMe2 | 364 | 535 | 0.29 | 2.02 |

Data sourced from studies on γ-substituted diphenylnaphthalonitriles in THF solution at room temperature (rt). beilstein-journals.org

This systematic modification demonstrates that the π-donor nature of the substituents is the primary parameter influencing the photophysical properties, including excited state lifetimes and photoluminescence quantum yields, making substitution a powerful tool for designing materials with specific optical characteristics. researchgate.netnih.gov

Charge Transfer Processes and Intermolecular Interactions of 1,8 Dicyanonaphthalene

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced electron transfer (PET) is a fundamental process in which an electron is transferred from a donor molecule to an acceptor molecule upon photoexcitation. In the context of 1,8-dicyanonaphthalene, its electron-accepting nature makes it a candidate for participating in such reactions, although specific studies on this isomer are limited.

Donor-Acceptor Dyads and Triads Involving Dicyanonaphthalenes

The construction of donor-acceptor (D-A) dyads and triads is a common strategy to study intramolecular PET. While extensive research exists for naphthalene (B1677914) diimides and naphthalimides in such systems, literature specifically detailing donor-acceptor dyads or triads involving this compound is scarce. However, the principles of PET in D-A systems can be understood from related dicyanoaromatic compounds. In these systems, a donor moiety is covalently linked to an acceptor moiety, in this case, a dicyanonaphthalene derivative. Upon excitation of either the donor or the acceptor, an electron transfer can occur, leading to a charge-separated state (D•+-A•−). The efficiency and lifetime of this charge-separated state are crucial for applications in areas like artificial photosynthesis and molecular electronics.

Kinetic and Thermodynamic Aspects of PET

The kinetics and thermodynamics of PET are governed by the Rehm-Weller equation, which relates the rate constant of electron transfer (k_et_) to the Gibbs free energy change (ΔG_et_) of the process. The free energy change can be calculated using the oxidation potential of the donor (E_ox_), the reduction potential of the acceptor (E_red_), the excited state energy of the photosensitizer (E_0-0_), and a coulombic term.

Below is a table with representative data for the quenching of an organic donor by 1,4-dicyanonaphthalene in acetonitrile (B52724), illustrating the relationship between the thermodynamics and kinetics of PET.

| Donor | Oxidation Potential (E_ox) (V vs. SCE) | Free Energy Change (ΔG_et_) (eV) | Quenching Rate Constant (k_q_) (M⁻¹s⁻¹) |

| Biphenyl (B1667301) | 1.96 | -0.63 | 1.5 x 10¹⁰ |

| Naphthalene | 1.63 | -0.96 | 2.1 x 10¹⁰ |

| Phenanthrene | 1.38 | -1.21 | 2.5 x 10¹⁰ |

Note: This data is for 1,4-dicyanonaphthalene and is intended to be illustrative of the principles of PET involving dicyanonaphthalenes.

Single Electron Transfer (SET) Reactions

Single electron transfer (SET) is a key step in many photochemical reactions, where the transfer of a single electron from a donor to an acceptor initiates a cascade of chemical transformations. Dicyanonaphthalenes, due to their favorable reduction potentials in the excited state, are effective photosensitizers for a variety of SET reactions.

SET in Photochemical Decarboxylation

Dicyanonaphthalenes can act as photosensitizers in the decarboxylation of carboxylic acids. Although specific studies on this compound are lacking, research on 1,4-dicyanonaphthalene has demonstrated its effectiveness in this role. researchgate.net The process is initiated by the photoexcitation of the dicyanonaphthalene, which then accepts an electron from a suitable donor, such as an arene, to form a radical anion. The resulting arene radical cation can then abstract an electron from a carboxylate anion, leading to the formation of a carboxyl radical which subsequently undergoes decarboxylation to generate an alkyl or aryl radical. This radical can then participate in further reactions.

The efficiency of this process is dependent on the choice of the arene, the electron acceptor, and the solvent. researchgate.net For example, the use of biphenyl as the arene and 1,4-dicyanonaphthalene as the electron acceptor in aqueous acetonitrile has been shown to be a particularly effective system for the decarboxylation of various free carboxylic acids. researchgate.net

SET in Photorearrangement Reactions

Photorearrangement reactions can also be initiated by SET using dicyanonaphthalenes as sensitizers. An example of such a reaction is the photosensitized ring opening of aryloxiranes. While direct studies with this compound are not available, 1,4-dicyanonaphthalene has been shown to be an effective sensitizer (B1316253) for this transformation. The proposed mechanism involves the formation of an oxirane radical cation through electron transfer to the excited state of the dicyanonaphthalene. This radical cation then undergoes C-C bond cleavage to form a carbonyl ylide, following back electron transfer from the sensitizer radical anion. This reactive intermediate can then be trapped by dipolarophiles.

Radical Cation Formation and Reactivity in SET Systems

In SET-sensitized reactions involving dicyanonaphthalenes, the formation of a radical cation of the substrate is a key step. The reactivity of this radical cation then dictates the final products of the reaction. While specific studies on radical cations generated with this compound are limited, research with 1,4-dicyanonaphthalene has provided insights into their behavior.

For instance, conjugated diene radical cations have been generated by photosensitized electron transfer using 1,4-dicyanonaphthalene. These radical cations exhibit characteristic absorption spectra and react with nucleophiles at rates approaching the diffusion-controlled limit. The primary decay pathway in the absence of other reactants is often the reaction with the parent diene, leading to dimerization.

Insufficient Research Data Available for this compound to Fulfill Request

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific research data concerning the charge transfer processes, intermolecular interactions, and aggregation phenomena of the chemical compound this compound to generate the requested article.

While related compounds, such as 1,8-naphthalimide (B145957) and 4-Amino-1,8-dicyanonaphthalene derivatives, have been subjects of such studies, the explicit focus on this compound as stipulated in the instructions cannot be met with the current body of accessible research. The structural and electronic differences between these compounds and this compound are significant, and extrapolating data would be scientifically unsound and violate the directive to focus solely on the specified compound.

Therefore, the creation of a detailed and data-rich article strictly adhering to the provided outline for this compound is not possible at this time.

Reactivity Profiles and Mechanistic Investigations of 1,8 Dicyanonaphthalene

Nucleophilic Addition Reactions

The carbon-nitrogen triple bond in nitriles is polarized, with the carbon atom being electrophilic. This inherent electrophilicity makes the nitrile groups in 1,8-dicyanonaphthalene susceptible to attack by nucleophiles. Such reactions typically involve the initial formation of an imine anion, which can then be hydrolyzed or further reduced.

The two nitrile groups of this compound can undergo nucleophilic addition with a variety of reagents, including organometallics and reducing agents. The proximity of the two cyano groups in the peri-position can also lead to unique cyclization reactions under certain conditions.

Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) are potent nucleophiles that readily add to the electrophilic carbon of the nitrile group. The initial reaction forms an imine salt, which upon acidic workup, hydrolyzes to a ketone. While specific studies on the reaction of this compound with Grignard reagents are not extensively detailed in the provided literature, the general mechanism for nitriles suggests that a stepwise addition to the two nitrile groups would occur. For instance, the reaction with methylmagnesium bromide would be expected to first form an intermediate imine salt at one nitrile group, which upon hydrolysis would yield a ketone. Further reaction at the second nitrile group would lead to a diketone. The reaction of Grignard reagents with 2-methoxy-1-nitronaphthalene (B3031550) has been shown to proceed via a single-electron transfer (s.e.t.) mechanism, suggesting that the electronic nature of the naphthalene (B1677914) system plays a crucial role in these transformations. rsc.org

Reduction Reactions: The nitrile groups of this compound can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org The reduction proceeds through the nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine anion intermediate which is then further reduced to the amine. masterorganicchemistry.comlibretexts.org Catalytic hydrogenation over metal catalysts such as palladium, platinum, or nickel can also achieve this transformation, typically requiring elevated temperature and pressure. nih.gov The product of complete reduction would be 1,8-bis(aminomethyl)naphthalene.

Hydrolysis: The nitrile groups can be hydrolyzed to carboxylic acids under acidic or basic conditions. This reaction typically proceeds via an amide intermediate. The hydrolysis of the related 1,8-naphthalic anhydride (B1165640) to 1,8-naphthalenedicarboxylic acid has been studied, indicating the feasibility of nucleophilic attack at the peri-positions of the naphthalene core. This suggests that this compound would likely hydrolyze to 1,8-naphthalenedicarboxylic acid under appropriate conditions.

Table 1: Expected Products of Nucleophilic Addition to this compound

| Reagent | Product after Workup | Reaction Type |

| R-MgX (e.g., CH₃MgBr) | 1,8-Diacetylnaphthalene | Grignard Reaction |

| LiAlH₄, then H₂O | 1,8-Bis(aminomethyl)naphthalene | Reduction |

| H₃O⁺, heat | 1,8-Naphthalenedicarboxylic acid | Hydrolysis |

Photosensitized Transformations

Dicyanonaphthalenes are known to be effective photosensitizers, capable of absorbing light and transferring the energy to other molecules to initiate chemical reactions. This property is attributed to their high intersystem crossing efficiencies and triplet energies.

Photosensitizers like dicyanonaphthalenes can initiate the E-Z (or cis-trans) isomerization of alkenes. cam.ac.uk Upon absorption of light, the sensitizer (B1316253) is promoted to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This excited triplet sensitizer can then transfer its energy to an alkene molecule, promoting it to its triplet state. In the triplet state, the double bond can freely rotate, leading to isomerization upon decay back to the ground state. The composition of the resulting mixture of isomers at the photostationary state is dependent on the triplet energy of the sensitizer. gcwk.ac.in For sensitizers with triplet energies above that of the alkene, both isomers can be excited, while sensitizers with triplet energies between those of the two isomers can selectively excite the lower-energy isomer, leading to an enrichment of the higher-energy isomer. gcwk.ac.in

The photoreactions of dicyanonaphthalenes with allylic silanes often proceed through a photoinduced electron transfer (PET) mechanism. While specific studies on this compound are limited, the reactivity of the closely related 1,4-dicyanonaphthalene (1,4-DCN) provides significant insight. Irradiation of 1,4-DCN in the presence of allylsilanes has been shown to lead to intramolecular [2π+2π] photocycloaddition products. rsc.org This reaction is initiated by the transfer of an electron from the allylsilane to the excited state of the dicyanonaphthalene, forming a radical ion pair. Subsequent reaction of this radical ion pair leads to the formation of the cycloadduct. This mechanism suggests that this compound could also participate in similar photoreactions with allylic silanes, driven by the favorable thermodynamics of electron transfer from the silane (B1218182) to the excited naphthalene derivative.

Electrophilic and Radical Functionalization

The naphthalene core of this compound can undergo functionalization through electrophilic or radical substitution, though the presence of the deactivating cyano groups influences the reactivity and regioselectivity of these reactions.

Direct C-H functionalization is a powerful tool for the modification of aromatic rings. In the case of naphthalenes, palladium-catalyzed reactions have been extensively developed for this purpose. semanticscholar.org The nitrile group can act as a directing group, guiding the functionalization to a specific position on the aromatic ring. cam.ac.uk For 1-substituted naphthalenes, directing groups can facilitate functionalization at various positions, including the C8 position on the adjacent ring. researchgate.netnih.gov

In the context of this compound, the two nitrile groups would be expected to deactivate the naphthalene ring towards electrophilic attack. However, under transition metal catalysis, these groups could serve as coordinating sites for the metal, directing C-H activation to adjacent positions. For instance, palladium-catalyzed arylation of naphthalene has been achieved, and with appropriate directing groups on a naphthylamine substrate, high regioselectivity for the C8 position is observed. nih.govnih.gov This suggests that C-H functionalization of this compound, for example at the 2,7- or 4,5-positions, could be feasible using tailored catalytic systems. Radical substitution reactions on the naphthalene core are also possible, although the regioselectivity would be governed by the stability of the resulting radical intermediates. wikipedia.org

Table 2: Potential C-H Functionalization Strategies for the Naphthalene Core

| Reaction Type | Catalyst/Reagent | Potential Functionalization |

| Arylation | Pd(OAc)₂ / Aryl Iodide | C-C bond formation |

| Olefination | Rh(III) catalyst / Alkene | C-C bond formation |

| Halogenation | Pd catalyst / N-halosuccinimide | C-X bond formation (X = Cl, Br) |

Reactivity of Derived Radical Cations

The generation of the this compound radical cation, typically through photoinduced electron transfer, initiates a cascade of potential reactions. While direct and detailed experimental studies on the reactivity of the this compound radical cation are not extensively documented in publicly available literature, insights can be drawn from the behavior of related aromatic nitrile radical cations and general principles of radical ion chemistry.

The reactivity of these species is largely dictated by the distribution of spin and positive charge on the naphthalene core, which is influenced by the electron-withdrawing nature of the two nitrile groups in the peri-positions. This arrangement creates significant steric strain and electronic interaction between the cyano groups, which can influence the stability and reaction pathways of the radical cation.

Key potential reactions of the this compound radical cation include:

Nucleophilic Attack: The positively charged naphthalene ring of the radical cation is susceptible to attack by nucleophiles. The regioselectivity of this attack is influenced by the spin and charge density distribution. Computational studies on the analogous naphthalene radical cation have shown that nucleophilic attack, for instance by pyridine, preferentially occurs at the α-carbon, leading to the formation of a distonic cation where the charge and radical are spatially separated. A similar pathway can be postulated for the this compound radical cation, where a nucleophile could add to one of the naphthalene carbons, initiating a substitution or addition cascade.

Dimerization: Radical cations can undergo dimerization, although this is often in competition with other decay pathways. The steric hindrance imposed by the peri-dicyano groups in this compound might disfavor this process compared to less substituted aromatic radical cations.

Hydrogen Atom Abstraction: In the presence of suitable hydrogen atom donors, the radical cation could participate in hydrogen abstraction reactions, leading to the formation of a protonated this compound radical.

The table below summarizes the potential reactivity profiles of the this compound radical cation based on analogous systems.

| Reaction Type | Potential Reactants | Expected Products/Intermediates | Influencing Factors |

| Nucleophilic Attack | Alcohols, Amines, Water | Substituted naphthalene derivatives, distonic cations | Nucleophile strength, solvent polarity, spin/charge distribution |

| Dimerization | Another radical cation | Dimeric naphthalene species | Steric hindrance, concentration of radical cation |

| Hydrogen Abstraction | Solvents, other organic molecules | Protonated this compound radical | Availability of H-atom donors, bond dissociation energies |

Reaction Pathways and Intermediate Characterization

Elucidating the complete reaction pathways of this compound, particularly following the formation of its radical cation, requires the characterization of transient intermediates. Techniques such as laser flash photolysis, transient absorption spectroscopy, and computational modeling are crucial for this purpose.

While specific studies detailing the intermediate characterization for this compound are scarce, analogous systems provide a framework for understanding the potential pathways. For instance, in photosensitized reactions involving dicyanonaphthalenes (often the 1,4-isomer), the initial step is the formation of a radical ion pair upon electron transfer from a donor molecule to the excited dicyanonaphthalene. The subsequent fate of this radical ion pair determines the final products.

Potential reaction pathways and intermediates for this compound can be hypothesized as follows:

Formation of a Radical Ion Pair: Upon photoexcitation in the presence of an electron donor (D), this compound (DCN) in its excited state accepts an electron to form a radical ion pair [DCN•⁻...D•⁺].

Solvent-Separated Radical Ions: In polar solvents, the initial contact radical ion pair can dissociate into solvent-separated radical ions, DCN•⁻(solv) + D•⁺(solv).

Nucleophilic Addition to the Radical Cation: If the reaction is initiated by electron transfer from this compound to an acceptor, the resulting DCN•⁺ can be attacked by a nucleophile (Nu⁻). This would likely proceed through a pre-equilibrium complex, followed by the formation of a radical adduct.

Formation of σ-Complexes (Meisenheimer-type Intermediates): In nucleophilic aromatic substitution reactions, the attack of a nucleophile on the aromatic ring can lead to the formation of a resonance-stabilized anionic σ-complex. While this is more common for neutral aromatic compounds, analogous intermediates could be involved in the reactions of the radical cation.

Proton Transfer and Rearrangement: Following nucleophilic addition, subsequent proton transfer steps and rearrangements can lead to the final products. For example, in hydrolysis reactions of related naphthalic acid derivatives, intramolecular proton transfer is a key step in the cyclization to the anhydride.

The characterization of such intermediates is challenging due to their short lifetimes. However, computational chemistry can provide valuable insights into their structures, energies, and spectroscopic properties, aiding in the interpretation of experimental data.

The following table outlines potential intermediates in the reactions of this compound and the techniques that could be employed for their characterization.

| Intermediate | Potential Formation Pathway | Characterization Techniques |

| Radical Cation (DCN•⁺) | Photoinduced electron transfer, chemical oxidation | Transient Absorption Spectroscopy, EPR Spectroscopy, Cyclic Voltammetry |

| Radical Anion (DCN•⁻) | Photoinduced electron transfer, chemical reduction | Transient Absorption Spectroscopy, EPR Spectroscopy, Cyclic Voltammetry |

| Radical Adduct | Nucleophilic attack on the radical cation | Computational Modeling, CIDNP Spectroscopy |

| Distonic Cation | Nucleophilic attack on the radical cation | Mass Spectrometry, Computational Modeling |

| σ-Complex | Nucleophilic addition to the aromatic ring | NMR Spectroscopy (for stable analogs), Computational Modeling |

Further dedicated research employing advanced spectroscopic and computational methods is necessary to fully elucidate the intricate reactivity profiles and mechanistic details of this compound and its derived radical cations.

Computational Chemistry and Theoretical Modelling of 1,8 Dicyanonaphthalene

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the behavior of molecules. For 1,8-dicyanonaphthalene, these calculations reveal key aspects of its ground state properties and electronic transitions.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like this compound. DFT calculations can predict the optimized molecular geometry, including bond lengths and angles, as well as the distribution of electronic charge within the molecule.

The optimized geometry of a molecule corresponds to the lowest energy arrangement of its atoms. For aromatic systems such as naphthalene (B1677914) derivatives, DFT methods, often paired with basis sets like 6-31G(d,p), are employed to achieve a balance between accuracy and computational cost. These calculations can confirm the planarity of the naphthalene core and determine the precise orientation of the cyano substituents.

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule from the results of a quantum chemical calculation. This analysis provides insight into the charge distribution and can help identify electrophilic and nucleophilic sites. In this compound, the electronegative nitrogen atoms of the cyano groups are expected to carry a partial negative charge, while the adjacent carbon atoms and the naphthalene ring carbons will have varying degrees of partial positive or negative charge.

Table 1: Representative DFT-Calculated Ground State Properties

| Parameter | Description | Representative Value |

| Bond Lengths (Å) | ||

| C-C (aromatic) | Length of carbon-carbon bonds within the naphthalene ring. | 1.37 - 1.42 |

| C-C (cyano) | Length of the bond between the naphthalene ring and the cyano carbon. | ~1.45 |

| C≡N | Length of the carbon-nitrogen triple bond in the cyano group. | ~1.16 |

| **Bond Angles (°) ** | ||

| C-C-C (ring) | Angles between adjacent carbon atoms in the naphthalene ring. | ~120 |

| C-C-CN | Angle between a ring carbon, an adjacent ring carbon, and the cyano carbon. | ~120 |

| C-C≡N | Angle defining the linearity of the cyano group substituent. | ~180 |

| Mulliken Charges (e) | ||

| C (naphthalene) | Partial charges on the carbon atoms of the naphthalene core. | Varies |

| C (cyano) | Partial charge on the carbon atom of the cyano group. | Positive |

| N (cyano) | Partial charge on the nitrogen atom of the cyano group. | Negative |

Note: The values presented are typical for naphthalene derivatives and are for illustrative purposes. Actual values for this compound would require specific computational studies.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's electronic transitions and kinetic stability. A smaller gap generally indicates that a molecule is more easily excitable. researchgate.net

For this compound, the HOMO is expected to be a π-orbital delocalized across the naphthalene ring system, characteristic of aromatic compounds. The LUMO is also anticipated to be a π*-orbital, with significant contributions from the cyano groups due to their electron-withdrawing nature. The introduction of cyano groups typically lowers the energy of the LUMO, which can lead to a smaller HOMO-LUMO gap compared to unsubstituted naphthalene.

The topology of these orbitals, or their three-dimensional shape and phase, dictates how the molecule interacts with other species and with light. The HOMO topology indicates regions of high electron density from which an electron is most likely to be donated, while the LUMO topology shows regions where an incoming electron would be accepted. youtube.com

Table 2: Representative Frontier Molecular Orbital Energies

This table provides an example of HOMO and LUMO energy values and the resulting energy gap for a related naphthalene derivative, as specific calculated values for this compound are not prevalent in the literature. mdpi.com

| Orbital | Description | Representative Energy (eV) |

| HOMO | Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| LUMO | Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| Energy Gap (ΔE) | LUMO - HOMO | 4.5 to 5.5 |

Note: These values are illustrative and based on related aromatic compounds. Specific calculations are needed for this compound.

The ionization potential (IP) is the minimum energy required to remove an electron from a molecule in its gaseous state, while the electron affinity (EA) is the energy released when an electron is added to a neutral molecule in the gaseous state. These fundamental properties are indicative of a molecule's ability to act as an electron donor or acceptor, respectively.

Computationally, IP and EA can be estimated through several methods. One common approach is the ΔSCF (delta self-consistent field) method, where the total electronic energies of the neutral, cationic, and anionic species are calculated, and the IP and EA are determined from the energy differences. dovepress.com

Alternatively, Koopmans' theorem provides a simpler, though often less accurate, estimation where the IP is approximated as the negative of the HOMO energy, and the EA is approximated as the negative of the LUMO energy. More advanced methods can provide more reliable predictions. dovepress.com For this compound, the presence of electron-withdrawing cyano groups is expected to result in a relatively high ionization potential and a significant positive electron affinity compared to unsubstituted naphthalene.

Table 3: Methods for Calculating Ionization Potential and Electron Affinity

This table outlines the computational approaches used to determine IP and EA. Specific calculated values for this compound are not available in the reviewed literature.

| Property | Computational Method | Description |

| Ionization Potential (IP) | ΔSCF Method | IP = E(cation) - E(neutral) |

| Koopmans' Theorem | IP ≈ -E(HOMO) | |

| Electron Affinity (EA) | ΔSCF Method | EA = E(neutral) - E(anion) |

| Koopmans' Theorem | EA ≈ -E(LUMO) |

Excited State Computational Methodologies

Understanding the behavior of molecules upon absorption of light requires the study of their electronic excited states. Computational methods are indispensable for modeling these states and predicting photophysical properties.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the properties of electronic excited states. uci.educecam.org It is widely employed to predict the absorption and emission spectra of organic molecules. rsc.org By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can simulate the UV-visible absorption spectrum. uci.edu

For this compound, TD-DFT calculations can identify the nature of the electronic transitions, such as π→π* transitions, which are common in aromatic systems. The calculations also provide the oscillator strength for each transition, which is related to the intensity of the corresponding absorption band. The choice of functional and basis set is critical for obtaining accurate results with TD-DFT. nih.gov Studies on related 1,8-naphthalimide (B145957) derivatives have shown that TD-DFT, often in conjunction with a polarizable continuum model (PCM) to simulate solvent effects, can provide absorption and emission wavelengths in good agreement with experimental data. researchgate.netresearchgate.net

Table 4: Representative TD-DFT Calculated Photophysical Data

This table illustrates the kind of data that can be obtained from TD-DFT calculations for predicting the photophysical properties of a molecule like this compound, based on studies of related compounds.

| Parameter | Description | Representative Calculated Value |

| λmax (absorption) | Wavelength of maximum absorption. | 300 - 350 nm |

| Excitation Energy | Energy of the S0 → S1 transition. | 3.5 - 4.1 eV |

| Oscillator Strength (f) | A measure of the intensity of the electronic transition. | > 0.1 for strong transitions |

| Transition Character | The nature of the orbitals involved in the excitation. | π→π* |

Note: These values are illustrative and based on calculations for similar aromatic systems. Specific TD-DFT studies are required for this compound.

An exciplex is an electronically excited complex formed between an electron donor and an electron acceptor that are not associated in the ground state. nih.gov Charge-transfer (CT) states involve the transfer of an electron from a donor moiety to an acceptor moiety upon photoexcitation. elsevierpure.com The study of these states is crucial for understanding many photochemical processes.

Computational modeling can be used to investigate the formation and properties of exciplex and CT states involving this compound. Due to its significant electron affinity, this compound can act as an electron acceptor in the presence of a suitable electron donor. Theoretical methods can be used to calculate the geometry of the exciplex, the degree of charge transfer, and the energy of the CT state.

The energy of a CT state is influenced by the ionization potential of the donor, the electron affinity of the acceptor, and the solvent polarity. elsevierpure.com Computational models can account for these factors to predict the emission energy of the exciplex, which is often red-shifted compared to the emission of the individual molecules. Studies on systems like tethered naphthalene-dicyanoethene have demonstrated the significant influence of solvent, temperature, and excitation wavelength on the formation and behavior of intramolecular exciplexes. nih.gov

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior and conformational landscape of molecules like this compound. nih.gov By solving Newton's laws of motion for a system of atoms, MD simulations can model the intricate dance of molecular vibrations, rotations, and translations, providing a detailed picture of the molecule's flexibility and preferred shapes. nih.gov For this compound, a key area of interest is the conformational dynamics of the two cyano (-CN) groups attached to the rigid naphthalene core.

The peri-substitution at the 1 and 8 positions introduces significant steric strain, forcing the cyano groups into close proximity. MD simulations can explore the potential energy surface associated with the rotation and bending of these nitrile groups. This analysis helps identify the minimum energy conformations and the energy barriers separating them. ucsb.edu The simulations can reveal whether the cyano groups are preferentially oriented in a specific alignment (e.g., parallel or anti-parallel) and quantify the degree of out-of-plane distortion of the C-C≡N bonds from the naphthalene plane.

Furthermore, MD simulations can be used to study the behavior of this compound in different environments, such as in various solvents or within a crystal lattice. researchgate.net These simulations provide insights into how intermolecular interactions influence the molecule's conformation and dynamics. By analyzing the trajectories generated from MD simulations, one can calculate various properties, such as radial distribution functions to understand solvent structuring around the molecule and time correlation functions to study dynamic processes. nih.gov This information is crucial for understanding how the molecule's shape and flexibility impact its physical properties and reactivity.

Quantum Chemical Approaches for Reaction Mechanisms

Quantum chemical methods are indispensable for elucidating the detailed mechanisms of chemical reactions involving this compound. researchgate.netpatonlab.com These approaches, particularly Density Functional Theory (DFT), provide a framework for understanding the electronic structure changes that occur as reactants transform into products. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a detailed map of the reaction pathway can be constructed. researchgate.net

For this compound, quantum chemical studies can investigate a variety of potential reactions, such as nucleophilic additions to the cyano groups or electrophilic substitutions on the naphthalene ring. The calculations can determine the most likely sites for attack and predict the regioselectivity of such reactions. researchgate.net The unique electronic environment created by the two electron-withdrawing cyano groups in close proximity can lead to novel reactivity, which can be thoroughly explored using these computational tools.

Energy Surfaces and Transition State Analysis

A cornerstone of mechanistic studies is the calculation of the potential energy surface (PES), which represents the energy of a molecular system as a function of its geometry. epfl.ch For a chemical reaction, a specific path along this surface, known as the reaction coordinate, connects reactants to products through a maximum energy point called the transition state (TS). epfl.chnih.gov The energy difference between the reactants and the transition state is the activation energy, a critical factor determining the reaction rate.

Computational methods are used to locate the precise geometry of the transition state, which is a first-order saddle point on the PES. epfl.ch This involves optimization algorithms that "walk uphill" from reactant or product structures to find the saddle point. epfl.ch Once located, frequency calculations are performed to confirm the nature of the stationary point. A genuine transition state is characterized by having exactly one imaginary frequency, corresponding to the vibrational mode along the reaction coordinate that leads to the product. epfl.ch For this compound, this analysis can be applied to reactions like cyclization or addition reactions, providing detailed structural information about the fleeting transition state and the energetic barrier that must be overcome for the reaction to proceed. ucsb.edue3s-conferences.org

Computational Validation of Reaction Pathways

Computational chemistry provides a powerful means to validate and discriminate between proposed reaction pathways. nih.govnih.gov When multiple mechanistic routes are plausible for a given transformation of this compound, quantum chemical calculations can be employed to determine the most energetically favorable path. By computing the activation energies for each competing pathway, the one with the lowest energy barrier is predicted to be the dominant mechanism. policyrj.com

For instance, if a reaction could proceed through either a concerted or a stepwise mechanism, calculations can be performed to locate the transition state for the concerted path and the intermediates and transition states for the stepwise path. A comparison of the highest energy barriers along each route reveals the kinetically preferred mechanism. Furthermore, computational results can be compared with experimental data, such as kinetic isotope effects or product distributions, to validate the proposed pathway. qub.ac.uk This synergy between theory and experiment is crucial for building a robust understanding of chemical reactivity. patonlab.com

Analysis of Electrostatic Properties and Molecular Dipole Moments

The electrostatic properties of this compound are largely dictated by the presence of the two highly polar cyano groups on the nonpolar naphthalene framework. The nitrogen atoms are significantly more electronegative than the carbon atoms, leading to a charge separation within the C≡N bonds. Computational methods can be used to calculate the molecular electrostatic potential (ESP), which maps the electrostatic forces experienced by a positive point charge on the molecule's surface. This provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

| Property | Calculated Value | Significance |

| Molecular Dipole Moment (µ) | Non-zero (specific value depends on computational method) | Influences solubility, intermolecular forces, and interaction with electric fields. |

| Electrostatic Potential (ESP) | Negative potential near nitrogen atoms; positive potential on the naphthalene ring. | Indicates sites for electrophilic (positive regions) and nucleophilic (negative regions) attack. |

Prediction of Quadrupole-Bound and Dipole-Bound Excited States in Anions

The anion of this compound, formed by the attachment of an excess electron, is a subject of significant theoretical interest due to the potential for forming unique electronic states. Specifically, dicyano-functionalized naphthalene anions are candidates for exhibiting dipole-bound and quadrupole-bound excited states. mdpi.comresearchgate.net These are non-valence states where the extra electron is not held within the molecule's covalent framework but is instead loosely bound by the long-range electrostatic field of the neutral molecule.

A neutral molecule with a sufficiently large dipole moment (>2.5 Debye) can bind an electron to form a dipole-bound state (DBS). nih.govbrown.edu Similarly, a molecule with a significant quadrupole moment, even with a small dipole moment, can form a quadrupole-bound state (QBS). mdpi.comnih.gov Quantum chemical calculations, such as the equation-of-motion coupled-cluster (EOM-CCSD) method, are used to predict the existence and binding energies of these fragile states. mdpi.comnih.gov

For dicyanonaphthalene derivatives, isomers where the cyano groups are not diametrically opposed can possess large dipole moments, making them candidates for supporting dipole-bound excited states. mdpi.com Conversely, isomers with small dipole moments may exhibit large quadrupole moments. mdpi.com Theoretical studies have shown that certain deprotonated dicyanonaphthalene anions are strong candidates for exhibiting quadrupole-bound states, with the excess electron held in a very diffuse orbital. mdpi.comresearchgate.net

| State Type | Requirement | Relevance to this compound Anion |

| Dipole-Bound State (DBS) | Large molecular dipole moment (>2.5 D) nih.gov | The arrangement of cyano groups in this compound creates a significant dipole moment, making its anion a candidate for supporting a DBS. mdpi.com |

| Quadrupole-Bound State (QBS) | Large molecular quadrupole moment mdpi.comnih.gov | Even if the dipole moment is small, a large quadrupole moment can bind an electron. Theoretical studies on related isomers suggest this is a possibility. mdpi.com |

Ab Initio Studies of Non-Covalent Interactions (e.g., π···π stacking)

Non-covalent interactions are crucial in determining the structure of molecular assemblies, including the crystal packing of this compound. frontiersin.orgfrontiersin.org Among the most important of these are π···π stacking interactions, which arise from the attractive forces between the electron clouds of aromatic rings. researchgate.netnih.gov High-level ab initio computational methods, such as Symmetry-Adapted Perturbation Theory (SAPT) or coupled-cluster methods, are employed to accurately calculate the strength and nature of these weak interactions. nih.govnih.gov

In this compound systems, the π-stacking behavior is modulated by the presence of the cyano groups. These electron-withdrawing groups alter the quadrupole moment of the naphthalene ring system, which in turn influences the electrostatic component of the stacking interaction. rsc.org Theoretical studies on related systems, such as 1,8-disubstituted naphthalenes, show that the rigid backbone forces the aromatic systems into close, face-to-face proximity, providing an ideal model for studying intramolecular stacking. nih.gov

Computational analyses can dissect the stacking energy into its fundamental components: electrostatic, exchange-repulsion, induction (polarization), and dispersion forces. nih.gov This allows for a detailed understanding of what drives the stacking arrangement. For instance, calculations can determine the optimal offset and separation distance between two stacked this compound molecules, providing insights that are critical for predicting crystal structures and designing new materials. arxiv.org The Non-Covalent Interaction (NCI) index is another computational tool used to visualize these weak interactions in real space, providing a qualitative picture of stabilizing and destabilizing contacts. nih.gov

Advanced Materials and Supramolecular Assemblies Incorporating Dicyanonaphthalene

Integration into Organic Electronic Materials

The incorporation of 1,8-dicyanonaphthalene into organic electronic materials is driven by the pursuit of high-performance, stable, and processable organic semiconductors. The cyano groups significantly influence the frontier molecular orbital energy levels, which is a critical factor in determining the charge injection and transport properties of a material.

The primary role of the dicyanonaphthalene unit in organic semiconductors is to facilitate electron transport, thereby imparting n-type or ambipolar characteristics to the material. The strong electron-withdrawing cyano groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is crucial for efficient electron injection from common electrodes and for stabilizing the negative charge carriers (electrons) against oxidation.

Research into related cyano-functionalized aromatic compounds has demonstrated a clear correlation between the presence of cyano groups and semiconductor performance. For instance, the introduction of dicyanomethylene groups to violanthrone (B7798473) derivatives was found to significantly enhance their optical and electronic properties. While these compounds exhibited p-type (hole-transporting) behavior, the functionalization led to a notable increase in charge carrier mobility. beilstein-journals.orgnih.gov In one study, the hole mobility of a violanthrone derivative was improved by 60-fold after the introduction of dicyanomethylene groups. nih.gov This highlights the profound effect of cyano functionalization on charge transport, which is attributed to enhanced intermolecular interactions and favorable molecular packing in the solid state. nih.gov

The performance of organic field-effect transistors (OFETs) is highly dependent on the molecular structure of the semiconductor. The choice of solubilizing alkyl chains, for example, can dramatically impact device performance by influencing molecular packing. Studies on dicyanomethylene-functionalized violanthrones showed that linear alkyl chains resulted in higher hole mobilities compared to branched chains, which can induce disorder and hinder efficient charge transport. beilstein-journals.orgnih.gov

Table 1: OFET Characteristics of Dicyanomethylene-Functionalised Violanthrone Derivatives

| Compound ID | Alkyl Chain Type | Hole Mobility (μh) (cm²/Vs) |

|---|---|---|

| 3a | Branched (2-ethylhexyl) | 3.62 x 10⁻⁶ |

| 3b | Linear (n-octyl) | 1.07 x 10⁻² |

| 3c | Linear (n-dodecyl) | 1.21 x 10⁻³ |

Data sourced from a study on dicyanomethylene-functionalised violanthrone derivatives, demonstrating the impact of side-chain engineering on charge transport properties. beilstein-journals.org

The design of oligomers and polymers incorporating the this compound unit for organic electronics follows key principles aimed at optimizing performance. rsc.org A central strategy involves creating donor-acceptor (D-A) architectures, where the electron-deficient dicyanonaphthalene acts as the acceptor unit and is linked with electron-rich donor moieties. This approach allows for the tuning of the material's HOMO-LUMO gap, which governs its absorption and emission properties as well as its charge transport characteristics. nih.govtaylorfrancis.com

Key design considerations include:

Molecular Geometry and Planarity: A high degree of planarity in the polymer backbone is desirable as it facilitates stronger intermolecular π-π stacking, which is a primary pathway for charge transport between molecules. rsc.org

Solubility and Processability: The attachment of appropriate alkyl side chains is crucial for ensuring solubility in common organic solvents, enabling the fabrication of thin films via solution-based techniques. However, the nature of these side chains (linear vs. branched) must be carefully selected to avoid disrupting the solid-state packing necessary for efficient charge transport. beilstein-journals.orgnih.gov

Intermolecular Interactions: The structure should be designed to promote favorable intermolecular interactions that lead to ordered molecular aggregation and morphology. Minor structural changes, such as the substitution of a single atom, can have dramatic effects on these interactions and the ultimate device performance. rsc.org

Energy Level Tuning: The electronic properties of the donor units linked to the dicyanonaphthalene core can be systematically varied to control the HOMO and LUMO energy levels of the resulting polymer, tailoring it for specific applications like transistors or solar cells. nih.gov

The development of conjugated polymers has been pivotal for creating low-cost, flexible, and lightweight electronic devices. taylorfrancis.com By synthesizing polymers with different architectures and functional groups, chemists can fine-tune the material properties to meet the demands of various applications, from organic photovoltaics to field-effect transistors. taylorfrancis.com

Ambipolar transport, the ability of a material to conduct both holes and electrons, is a highly desirable property for organic semiconductors as it enables the fabrication of more complex and efficient electronic circuits, such as complementary metal-oxide-semiconductor (CMOS)-like inverters. mdpi.com The design of ambipolar materials often involves balancing the electron and hole transport capabilities.

Incorporating strongly electron-deficient units like dicyanonaphthalene is a promising strategy for achieving ambipolarity. By pairing it with a suitable electron-donating moiety, it is possible to create a material with a low bandgap where both the HOMO and LUMO levels are accessible for charge injection. mdpi.com

While direct reports on ambipolar transport in this compound-based polymers are limited, studies on related naphthalene (B1677914) diimide (NDI) derivatives provide valuable insights. NDI-based materials are well-known n-type semiconductors, but their functionalization with electron-donating groups can induce ambipolar behavior. researchgate.net For example, blending an NDI derivative functionalized with four amino groups (a p-type semiconductor) with an n-type NDI derivative resulted in thin films that exhibited ambipolar transport in OFETs. researchgate.net The performance of such blends was found to be dependent on the molar ratio of the two components, with hole and electron mobilities reaching up to 0.01 cm²/Vs and 0.001 cm²/Vs, respectively. researchgate.net This demonstrates that creating charge-transfer complexes or blends is a viable strategy for achieving ambipolar transport in naphthalene-based systems.

Factors influencing ambipolar behavior include not only the molecular electronic structure but also the solid-state packing and the ability to form efficient charge transport pathways for both carrier types. mdpi.comumich.edu

Supramolecular Architectures and Host-Guest Systems

The rigid structure and specific electronic properties of this compound make it an excellent candidate for constructing well-defined supramolecular assemblies and host-guest systems. The formation of these complex structures is governed by a variety of weak, non-covalent interactions. fortunejournals.com

The assembly of molecules into larger, ordered structures is directed by a range of non-covalent interactions. fortunejournals.comnih.govillinois.edu In systems containing this compound, several key interactions are expected to play a dominant role:

π-π Stacking: The electron-deficient naphthalene core can engage in strong π-π stacking interactions with electron-rich aromatic systems. This donor-acceptor stacking is a powerful tool for controlling the arrangement of molecules in the solid state.

Hydrogen Bonding: While this compound itself cannot act as a hydrogen bond donor, the nitrogen atoms of the cyano groups can act as weak hydrogen bond acceptors, interacting with suitable donor molecules.

The interplay of these forces dictates the final supramolecular architecture. For example, studies on the self-assembly of 1,8-dihydroxy naphthalene (a related derivative) with boronic acids and 4,4'-bipyridine (B149096) have shown the formation of stable host-guest complexes. tdl.orgnih.gov In these systems, π-π contacts between the bipyridyl linker and aromatic guest molecules were identified as the primary host-guest interaction. tdl.orgnih.gov This underscores the importance of the naphthalene framework in organizing molecular components through non-covalent forces.

Self-assembly is the spontaneous organization of individual components into ordered structures, driven by non-covalent interactions. fortunejournals.com The specific geometry and electronic nature of this compound can be expected to direct its self-assembly into distinct aggregates. The strong dipolar character and potential for π-stacking can lead to the formation of one-dimensional stacks or other ordered arrangements.

The aggregation behavior is highly sensitive to the molecular environment, including the solvent and the presence of other interacting species. In related systems, such as isomeric naphthalene-appended glucono derivatives, the point of attachment on the naphthalene ring was found to have a profound impact on the resulting self-assembled structures, leading to either nanofibers or nanotwists. rsc.org This illustrates that subtle changes in molecular design can be used to control the morphology of the resulting aggregates.

Furthermore, electrostatic interactions can be a significant driving force in the self-assembly process. In studies of cyanine (B1664457) dyes, the electrostatic attraction between anionic sulfonate groups and the cationic cyanine core was found to be crucial for the formation of highly ordered J-aggregates. escholarship.org This suggests that incorporating charged moieties into derivatives of this compound could provide a powerful handle for controlling their aggregation behavior in solution and in the solid state. The selective self-assembly of 1,8-dihydroxy naphthalene derivatives into supramolecular aggregates further demonstrates the capacity of the 1,8-disubstituted naphthalene scaffold to act as an effective building block in supramolecular chemistry. tdl.orgnih.gov

Functional Dyes and Sensor Frameworks (Focused on Underlying Photophysics and Molecular Recognition Principles)

The unique electronic and structural characteristics of the this compound scaffold make it a compelling component for the design of functional dyes and molecular sensors. The underlying principles for these applications are rooted in photophysics, particularly photoinduced electron transfer (PET), and the specific molecular recognition events that can trigger or inhibit these processes.

Photophysical Principles:

The core of a sensor's function often relies on modulating the fluorescence of a signaling unit. The this compound moiety can act as a potent electron acceptor and a fluorophore. When integrated into a sensor molecule that also contains an electron-donating recognition site (receptor), a PET process can occur upon photoexcitation.

"Turn-Off" Sensing: In the absence of an analyte, the excited fluorophore (this compound) can be quenched by the receptor through PET, resulting in low or no fluorescence.

"Turn-On" Sensing: Upon binding of a specific analyte to the receptor, the electron-donating ability of the receptor is suppressed. This inhibits the PET process, "turning on" the fluorescence of the dicyanonaphthalene unit.

This on/off switching mechanism is a common strategy in the design of chemosensors. The efficiency of the PET process, and thus the sensitivity of the sensor, is highly dependent on the spatial arrangement and electronic coupling between the donor (receptor) and acceptor (dicyanonaphthalene) components, a feature dictated by the rigid 1,8-naphthalene backbone.